![molecular formula C8H9N3 B2965445 1-Azido-4-ethylbenzene CAS No. 128654-33-1](/img/structure/B2965445.png)
1-Azido-4-ethylbenzene
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Overview
Description
1-Azido-4-ethylbenzene is a chemical compound with the molecular formula C8H9N3 . It is related to 1-Azido-3-ethynylbenzene .
Synthesis Analysis
1-Azido-4-ethylbenzene can be synthesized by reacting 1-bromo-3-ethylbenzene with sodium azide in an organic solvent such as dimethylformamide. This reaction yields the desired compound and sodium bromide as a byproduct.Molecular Structure Analysis
The molecular structure of 1-Azido-4-ethylbenzene can be determined using methods such as GC-MS and NMR spectroscopy.Chemical Reactions Analysis
Organic azides, such as 1-Azido-4-ethylbenzene, have been used in various applications, including intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions . These reactions aim to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .Physical And Chemical Properties Analysis
1-Azido-4-ethylbenzene is a yellow, oily liquid that has a pungent odor. Its boiling point is 191°C, and its melting point is -46°C. The compound is soluble in organic solvents such as ethanol, acetone, and chloroform. Its molecular formula is C8H9N3, and its molar mass is 147.18 g/mol.Scientific Research Applications
Corrosion Inhibition Properties : One study synthesized a series of 1,2,3-triazoles derivatives from 1-azidomethyl-4-ethylbenzene and other azidomethylbenzenes. These compounds showed potential inhibitory activity against the acidic corrosion of steels. This implies that 1-Azido-4-ethylbenzene derivatives could be used in developing corrosion inhibitors (Negrón-Silva et al., 2013).
Hydrocarbon Oxidation : Another area of research is in the field of hydrocarbon oxidation. Ethylbenzene dehydrogenase, a molybdenum/iron-sulfur/heme enzyme, shows activity with a range of ethylbenzene analogues, including 1-Azido-4-ethylbenzene. This enzyme is crucial in the anaerobic oxidation of nonactivated hydrocarbons like ethylbenzene, suggesting potential applications in environmental biotechnology for hydrocarbon degradation (Szaleniec et al., 2007; Kniemeyer & Heider, 2001).
Synthetic Chemistry and Material Science : In the field of synthetic chemistry, 1-Azido-4-ethylbenzene is involved in creating new compounds with potential applications in material science. For example, the synthesis of novel polymers with pendant carboxylic acid side groups involves the use of azido carboxylic acids, including aromatic variants possibly related to 1-Azido-4-ethylbenzene (Thomsen, Malmström & Hvilsted, 2006).
Photodegradation Studies : Studies on photodegradation of azido compounds, including ethyl 3-azido-4,6-difluorobenzoate, provide insights into the behavior of 1-Azido-4-ethylbenzene under similar conditions. These studies are crucial for understanding the stability and decomposition of azido compounds in different environments (Sydnes et al., 2009).
Energetic Material Research : The compound is also researched in the context of energetic materials. Studies have been conducted on fully-substituted polynitrobenzene derivatives, where azido derivatives including 1-Azido-4-ethylbenzene could be potential candidates for synthesizing new energetic materials (Yang et al., 2018).
Mechanism of Action
Target of Action
Organic azides, such as 1-azido-4-ethylbenzene, are known to be versatile in their applications, particularly in the synthesis of various heterocyclic systems .
Mode of Action
The mode of action of 1-Azido-4-ethylbenzene involves its interaction with other organic compounds under various conditions, including thermal, catalyzed, or non-catalyzed reaction conditions . The azido group in 1-Azido-4-ethylbenzene plays a crucial role in these chemical reactions .
Biochemical Pathways
The biochemical pathways affected by 1-Azido-4-ethylbenzene are primarily related to the synthesis of various heterocycles . These pathways involve several reactions, including one-pot domino reactions, nucleophilic additions, cycloaddition reactions, and C-H amination .
Result of Action
The result of the action of 1-Azido-4-ethylbenzene is the formation of various heterocyclic systems . These systems are formed through a series of chemical reactions, including intermolecular or intramolecular reactions under different conditions .
Action Environment
The action of 1-Azido-4-ethylbenzene is influenced by several environmental factors, including the presence of other organic compounds and the conditions under which the reactions occur . These conditions can include temperature and the presence or absence of a catalyst .
properties
IUPAC Name |
1-azido-4-ethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-2-7-3-5-8(6-4-7)10-11-9/h3-6H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNVPEYWUNMHOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Azido-4-ethylbenzene |
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